WCK-5153

Description

Significance of Novel Antimicrobial Agents Against Multidrug-Resistant Gram-Negative Pathogens

The critical need for new antimicrobial agents stems from the limited treatment options available for infections caused by MDR Gram-negative bacteria. These infections are associated with high morbidity and mortality, particularly in healthcare settings. The development of compounds that can circumvent or overcome existing resistance mechanisms is a major focus of current antimicrobial research.

Overview of Penicillin-Binding Proteins (PBPs) as Antimicrobial Targets

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. Beta-lactam antibiotics exert their bactericidal effect by inhibiting PBPs, thereby disrupting cell wall synthesis and leading to bacterial lysis. Different bacteria possess a variety of PBPs, each with specific roles in cell wall elongation and septation. Targeting essential PBPs is a validated strategy for antimicrobial intervention.

Classification of WCK-5153 as a Bicyclo-Acyl Hydrazide (BCH) and Diazabicyclooctane (DBO) Derivative

This compound is classified as a novel beta-lactam enhancer belonging to the bicyclo-acyl hydrazide (BCH) series. asm.orgnih.govasm.orgasm.org These compounds are derivatives of the diazabicyclooctane (DBO) scaffold. asm.orgnih.govasm.orgasm.org While derived from the DBO scaffold, BCHs like this compound were specifically designed to enhance PBP2 binding in challenging Gram-negative pathogens such as P. aeruginosa and A. baumannii, rather than primarily focusing on beta-lactamase inhibition, which is a common strategy for other DBOs like avibactam. asm.orgresearchgate.netjocmr.org

Role of this compound as a Beta-Lactam Enhancer (BLE)

This compound functions as a beta-lactam enhancer (BLE). asm.orgnih.govasm.orgasm.orgmedchemexpress.commedkoo.comtargetmol.combiorbyt.comistis.sh.cnpatsnap.comresearchgate.neth1.coresearchgate.netasm.orgcornell.edumedchemexpress.com This means that while it may have limited intrinsic antimicrobial activity on its own, it significantly enhances the activity of co-administered beta-lactam antibiotics. asm.orgnih.govasm.orgh1.coresearchgate.net The enhancer effect is primarily mediated through its potent and specific inhibition of PBP2. asm.orgnih.govasm.orgmedchemexpress.commedkoo.comistis.sh.cnh1.coresearchgate.netasm.orgcornell.edunih.gov By inhibiting PBP2, this compound disrupts a critical aspect of cell wall synthesis, making bacteria more susceptible to the action of beta-lactams that target other essential PBPs, such as PBP3. nih.gov This synergistic approach can overcome resistance mechanisms that primarily affect beta-lactam activity, including certain beta-lactamases. asm.orgnih.govasm.orgistis.sh.cn

Propriétés

IUPAC Name |

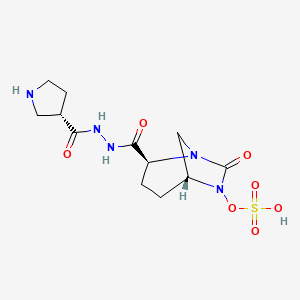

[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAURQUDBIPQVFZ-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)[C@H]3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings

Penicillin-Binding Protein 2 (PBP2) Inhibition

This compound exerts its antibacterial activity by targeting bacterial cell wall synthesis through the inhibition of penicillin-binding proteins. Specifically, it demonstrates a high affinity for PBP2. asm.orgnih.govmedkoo.compatsnap.comnih.govmedchemexpress.comasm.org

Specificity and High-Affinity Binding to PBP2 Across Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)

This compound has shown specific and high-affinity binding to PBP2 in several important Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. asm.orgnih.govmedkoo.compatsnap.comnih.govasm.org Studies have determined low 50% inhibitory concentrations (IC50) for this compound against PBP2 in these bacteria. For instance, the IC50 for this compound against A. baumannii PBP2 was found to be 0.01 µg/ml. nih.govpatsnap.comasm.org In K. pneumoniae, the PBP2 binding IC50 for this compound was 0.07 ± 0.03 µg/ml. asm.org This specific and high-affinity binding to PBP2 is a key aspect of this compound's mechanism. asm.orgnih.govpatsnap.comnih.govasm.org

Comparative Analysis of PBP2 Inhibition with Other PBP-Targeting Agents

Comparative studies have evaluated the PBP inhibition profile of this compound alongside other antibiotics. This compound, similar to amdinocillin (a known PBP2-binding beta-lactam), exhibits high and exclusive affinity for PBP2. nih.gov In contrast, other beta-lactams like cefepime demonstrate potent inhibition of PBP1a and PBP3, while meropenem inhibits PBP2, PBP3, and PBP4 in P. aeruginosa. nih.gov In A. baumannii, the PBP2 affinity of this compound (IC50 of 0.01 µg/ml) was comparable to that of meropenem and 7 to 8 times lower than that of imipenem, both of which are recognized as potent PBP2-binding agents. asm.org The PBP2 inhibitory activity of this compound in K. pneumoniae was approximately 2-fold higher than that of amdinocillin. asm.org

The following table summarizes the IC50 values of this compound and comparator agents for PBP2 in different Gram-negative bacteria:

| Compound | Bacterium | PBP Targeted | IC50 (µg/ml) | Source |

| This compound | Acinetobacter baumannii | PBP2 | 0.01 | nih.govpatsnap.comasm.org |

| This compound | Klebsiella pneumoniae | PBP2 | 0.07 ± 0.03 | asm.org |

| This compound | Pseudomonas aeruginosa | PBP2 | High affinity | nih.gov |

| Amdinocillin | Pseudomonas aeruginosa | PBP2 | Similar to this compound | nih.gov |

| Amdinocillin | Klebsiella pneumoniae | PBP2 | Approximately 2x higher than this compound | asm.org |

| Imipenem | Acinetobacter baumannii | PBP2 | Higher than this compound (7-8x) | asm.org |

| Meropenem | Acinetobacter baumannii | PBP2 | Comparable to this compound | asm.org |

| Cefepime | Pseudomonas aeruginosa | PBP1a, PBP3 | Potent inhibition | nih.gov |

| Meropenem | Pseudomonas aeruginosa | PBP2, PBP3, PBP4 | Inhibition | nih.gov |

Note: IC50 values for this compound against P. aeruginosa PBP2 were described as "high affinity" and "similar to amdinocillin" rather than providing a specific numerical value in the source. nih.gov

Beta-Lactam Enhancer (BLE) Mechanism

This compound functions as a beta-lactam enhancer, augmenting the activity of partner beta-lactam antibiotics. asm.orgasm.orgnih.govresearchgate.netnih.govmedkoo.compatsnap.com This mechanism is distinct from traditional beta-lactamase inhibition.

Synergistic Action with Partner Beta-Lactam Antibiotics

Combinations of this compound with various beta-lactam antibiotics, particularly those with high PBP3 affinity, have demonstrated synergistic killing effects against multidrug-resistant (MDR) Gram-negative bacteria. nih.gov Studies have shown that this compound enhances the activity of beta-lactams such as cefepime and aztreonam against MDR K. pneumoniae, including strains producing metallo-beta-lactamases (MBLs). asm.orgresearchgate.net Combinations of cefepime with this compound led to significant reductions in MICs and enhanced killing of A. baumannii. nih.govpatsnap.comasm.org Similarly, combinations with sulbactam also showed enhanced killing of A. baumannii. nih.govpatsnap.comasm.org Against P. aeruginosa, combinations of antipseudomonal beta-lactams with this compound resulted in enhanced killing, including full bacterial eradication in certain cases, even against MDR MBL-producing high-risk clones. asm.orgresearchgate.net This synergistic effect is observed even when this compound is present at sub-MIC concentrations. asm.org

Complementary PBP Inhibition to a Partner Beta-Lactam

The beta-lactam enhancer mechanism of this compound is attributed, in part, to its complementary PBP inhibition profile when combined with partner beta-lactams. While this compound primarily targets PBP2, many partner beta-lactams, such as cefepime, meropenem, imipenem, piperacillin, and aztreonam, have high affinity for PBP3. nih.govplos.org The simultaneous inhibition of both PBP2 by this compound and PBP3 (or other essential PBPs) by the partner beta-lactam leads to a more comprehensive disruption of bacterial cell wall synthesis, resulting in synergistic bactericidal activity. nih.gov This complementary targeting is considered pivotal to the synergistic killing observed with these combinations. nih.gov

Interactions with Beta-Lactamases

While this compound functions as a beta-lactam enhancer primarily through PBP2 inhibition, its interaction with beta-lactamases has also been investigated. This compound has been shown to inhibit class A and C beta-lactamases, including enzymes with high hydrolytic activity like PDC-3 and KPC-2. asm.orgresearchgate.netacs.org However, it demonstrated poor inhibition of class D beta-lactamases, such as OXA-23 in A. baumannii, with high apparent Ki values. asm.orgresearchgate.netnih.govpatsnap.comasm.orgacs.org Similarly, this compound did not inhibit the VIM-2 metallo-beta-lactamase, showing a high apparent Ki value. asm.orgresearchgate.netnih.gov The beta-lactam enhancer effect of this compound in combination with beta-lactams has been observed even in the absence of MBL inhibition by this compound, highlighting that its primary mode of synergy is not solely reliant on beta-lactamase inhibition, particularly for MBLs. asm.org

Limited Direct Inhibition of Metallo-Beta-Lactamases (MBLs)

Studies have indicated that this compound exhibits limited or poor direct inhibitory activity against metallo-beta-lactamases (MBLs). For instance, against the purified VIM-2 MBL, this compound showed a high apparent Ki value of >100 μM, indicating weak inhibition. asm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov This limited MBL inhibition suggests that its efficacy against MBL-producing strains, particularly in combination with beta-lactams, is primarily mediated through mechanisms other than direct MBL inactivation. asm.orgresearchgate.netnih.govistis.sh.cnasm.orgasm.orgnih.govcornell.edu

Limited Direct Inhibition of OXA Carbapenemases

Similar to its activity against MBLs, this compound has demonstrated limited direct inhibition of OXA carbapenemases. Inhibition studies with the purified OXA-23 enzyme revealed apparent Ki values of >100 μM for this compound, consistent with poor OXA-23 beta-lactamase inhibition. nih.govistis.sh.cnasm.orgnih.govpatsnap.comresearchgate.net This indicates that this compound does not effectively inhibit this class of carbapenemases directly.

Acylation Profiles Against Class A and Class C Beta-Lactamases

This compound, along with zidebactam (WCK 5107), has been shown to rapidly acylate Class A and Class C beta-lactamases. patsnap.comacs.orgnih.gov This acylation process involves the formation of a stable acyl-enzyme complex, which can inactivate these enzymes. patsnap.comacs.orgnih.gov However, this rapid acylation was not observed against the tested OXA enzymes. patsnap.comacs.orgnih.gov

Cellular Morphological Changes Induced by this compound Activity

This compound's interaction with bacterial targets leads to observable changes in cellular morphology.

Observation of Spheroplast Formation

Microscopy-based observations have confirmed that this compound induces spheroplast formation in bacteria, even at concentrations significantly below the minimum inhibitory concentration (MIC). nih.govasm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov Spheroplast formation is a consequence of the disruption of the bacterial cell wall, which is consistent with the inhibition of penicillin-binding proteins, particularly PBP2, to which this compound demonstrates high-affinity binding. nih.govasm.orgresearchgate.netnih.govmedkoo.comistis.sh.cnasm.orgtargetmol.comasm.orgnih.govnih.govresearchgate.netcornell.edupatsnap.comresearchgate.netmedchemexpress.com The combination of this compound with beta-lactams that bind to PBP3 can result in the formation of larger spheroplasts and enhanced bactericidal effects. nih.govasm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 1436862-38-2 (Based on CAS number from search results medkoo.com) |

| Zidebactam (WCK 5107) | 11870357 (Based on name and context from search results) |

| Cefepime | 54675095 |

| Aztreonam | 5742 |

| Meropenem | 6917374 |

| Sulbactam | 5740 |

| Imipenem | 5461115 |

| Doripenem | 154756 |

| Amdinocillin | 35577 |

| Avibactam | 9836472 |

| Relebactam | 90432117 |

| Vaborbactam | 119066394 |

| OXA-23 | - (Enzyme, not a compound with a single CID) |

| VIM-2 | - (Enzyme, not a compound with a single CID) |

| KPC-2 | - (Enzyme, not a compound with a single CID) |

| PDC-3 | - (Enzyme, not a compound with a single CID) |

| ADC | - (Enzyme family, not a compound with a single CID) |

| OXA-24/40 | - (Enzyme, not a compound with a single CID) |

| OXA-48 | - (Enzyme, not a compound with a single CID) |

| NDM-1 | - (Enzyme, not a compound with a single CID) |

| CTX-M-15 | - (Enzyme, not a compound with a single CID) |

| OmpK35 | - (Protein, not a compound with a single CID) |

| OmpK36 | - (Protein, not a compound with a single CID) |

| AcrAB-TolC | - (Efflux pump system, not a compound with a single CID) |

| PBP2 | - (Protein, not a compound with a single CID) |

| PBP3 | - (Protein, not a compound with a single CID) |

This compound is a bicyclo-acyl hydrazide compound recognized for its activity as a beta-lactam enhancer, particularly in overcoming resistance in Gram-negative bacteria when combined with beta-lactam antibiotics. Its mechanism of action involves key interactions with bacterial penicillin-binding proteins and a limited inhibitory effect on certain beta-lactamase enzymes.

Molecular and Cellular Mechanism of Action of this compound

The primary mechanism by which this compound exerts its effect is through high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. nih.govasm.orgresearchgate.netnih.govmedkoo.comistis.sh.cnasm.orgtargetmol.comasm.orgnih.govnih.govresearchgate.netcornell.edupatsnap.comresearchgate.netmedchemexpress.com This interaction is central to its "beta-lactam enhancer" activity, especially when used in combination with beta-lactams that primarily target PBP3. nih.govasm.orgresearchgate.netnih.govmedkoo.comistis.sh.cnasm.orgasm.orgtargetmol.comasm.orgnih.govnih.govresearchgate.netcornell.edufrontiersin.org

Limited Direct Inhibition of Metallo-Beta-Lactamases (MBLs)

Research indicates that this compound possesses limited direct inhibitory activity against metallo-beta-lactamases (MBLs). Studies evaluating its effect on purified VIM-2 MBL, a common MBL, have shown high apparent Ki values exceeding 100 μM. asm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov This suggests that this compound does not effectively inhibit MBLs directly, and its ability to enhance the activity of beta-lactams against MBL-producing strains is likely due to mechanisms independent of MBL inactivation. asm.orgresearchgate.netnih.govistis.sh.cnasm.orgasm.orgnih.govcornell.edu

Limited Direct Inhibition of OXA Carbapenemases

This compound also demonstrates limited direct inhibition against OXA-type carbapenemases. Investigations into the inhibition of purified OXA-23 enzyme by this compound have revealed apparent Ki values greater than 100 μM. nih.govistis.sh.cnasm.orgnih.govpatsnap.comresearchgate.net This finding indicates poor direct inhibitory activity against this class of carbapenemases.

Acylation Profiles Against Class A and Class C Beta-Lactamases

This compound, along with zidebactam, has been observed to rapidly acylate Class A and Class C beta-lactamases. patsnap.comacs.orgnih.gov This acylation involves the formation of a stable covalent bond with the enzyme, leading to its inactivation. patsnap.comacs.orgnih.gov However, this rapid acylation was not observed with the tested OXA enzymes. patsnap.comacs.orgnih.gov This differential acylation profile contributes to the spectrum of beta-lactamases against which this compound can exert an inhibitory effect, albeit limited for certain classes like MBLs and OXA carbapenemases.

Cellular Morphological Changes Induced by this compound Activity

The interaction of this compound with bacterial targets, particularly PBP2, leads to distinct alterations in bacterial cell morphology.

Observation of Spheroplast Formation

A notable cellular effect induced by this compound is the formation of spheroplasts. nih.govasm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov This morphological change has been observed through microscopy, even when this compound is present at sub-MIC concentrations. nih.govasm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov Spheroplasts are bacterial cells that have lost most of their cell wall, resulting in a spherical shape and increased fragility. This phenomenon is a direct consequence of inhibiting PBP2, an enzyme crucial for peptidoglycan synthesis and maintaining cell shape. nih.govasm.orgresearchgate.netnih.govmedkoo.comistis.sh.cnasm.orgtargetmol.comasm.orgnih.govnih.govresearchgate.netcornell.edupatsnap.comresearchgate.netmedchemexpress.com The combination of this compound with beta-lactams targeting PBP3 can enhance this effect, leading to the formation of larger spheroplasts and improved bacterial killing. nih.govasm.orgresearchgate.netnih.govistis.sh.cnasm.orgnih.gov

Preclinical Efficacy Studies

In Vitro Antimicrobial Activity

In vitro studies have demonstrated the activity of WCK-5153, primarily as a β-lactam enhancer, against key MDR Gram-negative bacteria.

Against Multidrug-Resistant (MDR) Pseudomonas aeruginosa Isolates

This compound has shown potent β-lactam enhancer activity against Pseudomonas aeruginosa, including MDR and MBL-producing high-risk clones. nih.govnih.govasm.org While this compound alone shows some activity, its primary effect is observed in combination with β-lactams. nih.govnih.govasm.org Studies have shown that fixed concentrations of this compound (4 or 8 μg/ml) can restore susceptibility to tested β-lactams in various P. aeruginosa mutant strains. nih.govnih.govasm.org Combinations with antipseudomonal β-lactams, even at CLSI breakpoint concentrations, resulted in enhanced killing, with some combinations achieving full bacterial eradication. nih.govnih.govasm.orgresearchgate.net this compound demonstrated specific PBP2 inhibition in P. aeruginosa. nih.govnih.govasm.orgmedchemexpress.com

Against Multidrug-Resistant (MDR) Acinetobacter baumannii Isolates

This compound exhibits potent β-lactam enhancer activity against Acinetobacter baumannii, including carbapenemase-producing clinical isolates. asm.orgresearchgate.netnih.gov Similar to P. aeruginosa, this compound alone did not consistently show bactericidal effects due to its specific PBP2 binding. asm.org However, in combination with β-lactams like cefepime or sulbactam, this compound led to significant reductions in Minimum Inhibitory Concentrations (MICs) and enhanced killing. asm.orgresearchgate.netnih.gov Combinations with cefepime or sulbactam and 8 μg/ml of this compound resulted in 4- and 8-fold MIC reductions, respectively, and enhanced killing, with some combinations achieving full bacterial eradication at 24 hours. asm.orgresearchgate.netnih.gov this compound demonstrated specific high-affinity binding to PBP2 of A. baumannii. asm.orgresearchgate.netnih.gov

Against Multidrug-Resistant (MDR) Klebsiella pneumoniae Isolates

Studies have investigated the activity of this compound against MDR Klebsiella pneumoniae, particularly MBL-producing strains. nih.govresearchgate.netcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org this compound acts as a β-lactam enhancer against these isolates. nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org this compound showed specific, high PBP2 affinity in K. pneumoniae. nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.orgasm.org While the MICs of this compound alone were high (>64 μg/ml) for MBL-producing strains, combinations with cefepime or aztreonam demonstrated significant killing effects. nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.orgasm.org

Time-Kill Kinetics and Bactericidal Effects, Alone and in Combination with Beta-Lactams

Time-kill assays have been conducted to evaluate the speed and extent of bacterial killing by this compound, both alone and in combination with β-lactams. This compound alone has shown bactericidal activity against P. aeruginosa, with studies supporting spheroplast formation as part of its effect. nih.govnih.govasm.orgresearchgate.net Against A. baumannii, this compound alone did not consistently show bactericidal effects. asm.org However, combinations of this compound with β-lactams like cefepime or sulbactam demonstrated pronounced bactericidal activity against A. baumannii, even against strains producing OXA-23 carbapenemase, mimicking the pharmacodynamic action of carbapenems. asm.orgresearchgate.net For K. pneumoniae MBL-producing strains, time-kill studies showed that combinations of this compound with cefepime or aztreonam provided significant bacterial reduction (1 to >3 log10 kill) and in some cases, bacterial eradication. nih.govresearchgate.netcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org

Restoration of Susceptibility to Partner Beta-Lactams in Resistant Strains

A key finding in the preclinical evaluation of this compound is its ability to restore susceptibility to partner β-lactam antibiotics in resistant strains. This has been observed in P. aeruginosa mutant strains resistant to various β-lactams. nih.govnih.govasm.orgresearchgate.net Fixed concentrations of this compound (4 or 8 μg/ml) were able to restore susceptibility to all tested β-lactams for these strains. nih.govnih.govasm.orgresearchgate.net This restoration of susceptibility is attributed to this compound's role as a β-lactam enhancer, which bypasses certain resistance mechanisms, including MBL production. nih.govnih.govasm.orgresearchgate.net Against A. baumannii, combinations of this compound with cefepime or sulbactam led to significant MIC reductions, indicating a restoration of susceptibility to these partner β-lactams. asm.orgresearchgate.netnih.gov

Here is a summary of in vitro activity data:

| Bacterial Species | This compound Alone MICs (µg/ml) | Partner Beta-lactam Combinations | Effect on Partner MICs | Bactericidal Activity (in combination) | Key Mechanism |

| Pseudomonas aeruginosa | 2-32 nih.govnih.govasm.orgresearchgate.net | Cefepime, Aztreonam, Piperacillin, Imipenem, Meropenem, Doripenem | Restoration of susceptibility nih.govnih.govasm.orgresearchgate.net | Enhanced killing, sometimes eradication nih.govnih.govasm.orgresearchgate.net | PBP2 inhibition, Beta-lactam enhancer nih.govnih.govasm.orgmedchemexpress.com |

| Acinetobacter baumannii | >1024 asm.orgresearchgate.netnih.gov | Cefepime, Sulbactam | 4- to 8-fold reduction asm.orgresearchgate.netnih.gov | Pronounced bactericidal effect, sometimes eradication asm.orgresearchgate.netnih.gov | PBP2 inhibition, Beta-lactam enhancer asm.orgresearchgate.netnih.gov |

| Klebsiella pneumoniae (MBL) | >64 nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.orgasm.org | Cefepime, Aztreonam | Not explicitly stated as MIC reduction, but enhanced activity observed nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org | 1 to >3 log10 kill, sometimes eradication nih.govresearchgate.netcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org | PBP2 inhibition, Beta-lactam enhancer nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.orgasm.org |

In Vivo Efficacy in Non-Human Models

The bactericidal synergy observed with this compound in combination with β-lactams in vitro has translated to in vivo efficacy in non-human models. Studies in murine systemic and thigh infection models have been conducted, particularly against MDR K. pneumoniae producing MBLs. nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org These studies demonstrated the in vivo relevance of the β-lactam enhancer mechanism of action, showing efficacy even in the absence of MBL inhibition by this compound. nih.govcabidigitallibrary.orgcornell.eduasm.orgnih.govasm.org The cefepime-zidebactam combination, which involves a compound structurally related to this compound and also a PBP2 inhibitor, has shown efficacy in murine peritonitis and neutropenic lung infection models caused by MDR Acinetobacter baumannii. acs.orgmdpi.com

Murine Peritonitis Infection Models with MDR Gram-Negative Pathogens

Studies have evaluated the efficacy of this compound, often in combination with β-lactam antibiotics like cefepime, in murine peritonitis infection models. In one study, the combination of cefepime and this compound demonstrated effectiveness in murine peritonitis models caused by MDR Acinetobacter baumannii. researchgate.netnih.govnih.govacs.orgresearchgate.netresearcher.life Another study specifically investigated the activity of β-lactams in combination with this compound against MDR metallo-β-lactamase (MBL)-producing Klebsiella pneumoniae. nih.govcornell.eduasm.org In the peritonitis model, this compound, when combined with an otherwise ineffective dose of cefepime, was able to protect mice infected with a lethal dose of an NDM-producing K. pneumoniae strain (NCTC 13443). nih.gov

Murine Neutropenic Lung Infection Models with MDR Gram-Negative Pathogens

The efficacy of this compound has also been assessed in murine neutropenic lung infection models against MDR Gram-negative pathogens. The combination of cefepime and this compound was found to be effective in neutropenic lung infection models caused by MDR Acinetobacter baumannii. researchgate.netnih.govnih.govacs.orgresearchgate.netresearcher.lifenih.gov In studies involving MBL-producing Klebsiella pneumoniae, the combination of cefepime and this compound showed in vivo efficacy in a neutropenic mouse thigh infection model. nih.govfrontiersin.org Although primarily discussed in the context of thigh infections, the mechanism of action and the pathogens studied overlap with those relevant to lung infections, suggesting potential applicability.

Murine Systemic and Thigh Infection Models

Murine systemic and thigh infection models have been utilized to further evaluate the in vivo activity of this compound, particularly its β-lactam enhancer effects. Murine systemic and thigh infection studies were conducted to evaluate the β-lactam enhancer effects of this compound in combination with β-lactams against MBL-producing Klebsiella pneumoniae. nih.govcornell.eduasm.orgasm.org In a thigh infection study involving four cefepime-, aztreonam-, and meropenem-resistant, NDM-expressing K. pneumoniae strains, the impact of β-lactam enhancers (including this compound) on the pharmacodynamic activity of cefepime and aztreonam was investigated. nih.gov The study showed that the bactericidal synergy observed in vitro for this compound–β-lactam combinations translated well into in vivo efficacy in these models. nih.govcornell.eduasm.org Specifically, in the neutropenic mouse thigh infection model caused by NDM+SBL-positive K. pneumoniae, the combination of cefepime and this compound demonstrated a reduction in bacterial load at 24 hours. nih.govresearchgate.net

Summary of Preclinical Efficacy in Murine Models

| Infection Model | Pathogen Examples | Key Findings | Relevant Citations |

| Murine Peritonitis Infection | MDR Acinetobacter baumannii | Effective in combination with cefepime. | researchgate.netnih.govnih.govacs.orgresearchgate.netresearcher.life |

| MBL-producing Klebsiella pneumoniae | Enabled efficacy of otherwise nonefficacious cefepime dose. | nih.gov | |

| Murine Neutropenic Lung Infection | MDR Acinetobacter baumannii | Effective in combination with cefepime. | researchgate.netnih.govnih.govacs.orgresearchgate.netresearcher.lifenih.gov |

| Murine Systemic Infection | MBL-producing Klebsiella pneumoniae | Studies conducted to evaluate β-lactam enhancer effects. | nih.govcornell.eduasm.orgasm.org |

| Murine Neutropenic Thigh Infection | MBL-producing Klebsiella pneumoniae | Combination with cefepime or aztreonam showed in vivo efficacy and reduction in bacterial load. | nih.govcornell.eduasm.orgnih.govfrontiersin.orgresearchgate.net |

Interactions with Bacterial Resistance Mechanisms

Overcoming Diverse Beta-Lactam Resistance Mechanisms

WCK-5153, in combination with β-lactam antibiotics, has shown the ability to overcome diverse beta-lactam resistance mechanisms. nih.govasm.org This is attributed to its high-affinity binding to PBP2, which is distinct from the targets of many common beta-lactamases. nih.govnih.govmedchemexpress.comasm.org Studies have shown that fixed concentrations of this compound (4 or 8 μg/ml) can restore susceptibility to various β-lactams in P. aeruginosa mutant strains, including those with mechanisms like MexAB-OprM hyperproduction, porin deficiency (OprD), and AmpC hyperproduction. researchgate.netnih.govnih.gov Combinations of this compound with antipseudomonal β-lactams have resulted in enhanced killing and even full bacterial eradication in some cases. researchgate.netnih.govresearchgate.netnih.govnih.gov This enhancer effect has been observed against strains harboring clinically relevant resistance mutations, such as those leading to high levels of AmpC hyperproduction or porin loss. asm.org this compound is not hydrolyzed by class C AmpC β-lactamase. nih.gov

Interactive Table 1: Effect of this compound Combinations on P. aeruginosa Mutant Strains

| P. aeruginosa Strain Type | Resistance Mechanism Addressed | This compound Concentration (μg/ml) | Effect on β-Lactam Susceptibility | Outcome in Combination Therapy | Source |

| MexAB-OprM-hyperproducing (mexR) | Efflux pump hyperproduction | 4 or 8 | Restored susceptibility | Enhanced killing, eradication | researchgate.netnih.govnih.gov |

| Porin-deficient (oprD) | Reduced outer membrane permeability | 4 or 8 | Restored susceptibility | Enhanced killing, eradication | researchgate.netnih.govnih.govasm.org |

| AmpC-hyperproducing (dacB) | AmpC β-lactamase hyperproduction | 4 or 8 | Restored susceptibility | Enhanced killing, eradication | researchgate.netnih.govnih.govasm.org |

| MBL-expressing clinical strains | Metallo-β-lactamase production | 4 or 8 | Enhanced partner β-lactam activity | Potent killing (≥3 logs), eradication | researchgate.netnih.govnih.gov |

Strategy to Bypass Metallo-Beta-Lactamase (MBL) Inhibition

A key aspect of this compound's mechanism is its ability to enhance β-lactam activity even against bacteria producing metallo-beta-lactamases (MBLs), despite this compound itself showing poor or no direct inhibition of MBLs. researchgate.netresearchgate.netnih.govnih.govfrontiersin.org This "β-lactam enhancer" mechanism is distinct from traditional β-lactamase inhibitors that directly inactivate these enzymes. researchgate.netnih.govresearchgate.net The strategy involves this compound's potent binding to PBP2, which, when combined with a β-lactam that binds to other essential PBPs (like PBP1a and PBP3), leads to synergistic killing of the bacterial cell. nih.govasm.orgresearchgate.net This bypasses the need for MBL inhibition to restore the activity of the partner β-lactam. researchgate.netnih.govnih.gov Studies with MBL-producing clinical strains of P. aeruginosa and K. pneumoniae have demonstrated that combinations of this compound with β-lactams like cefepime or aztreonam result in significant bacterial killing and even eradication, despite high MICs for this compound alone against these strains. asm.orgnih.govfrontiersin.org

Potential for Development of Resistance to this compound

While this compound shows promise in overcoming existing resistance mechanisms, the potential for the development of resistance to this compound itself or combinations involving it is a critical area of study. Research into related DBO compounds with PBP2 inhibitory activity, such as avibactam, has indicated that resistance can emerge readily through mutations. researchgate.netresearchgate.netasm.org

Analysis of Bacterial Mutational Targets

Whole genome sequencing of bacterial isolates resistant to PBP2-targeting drugs, including related DBOs, has revealed heterogeneous mutational targets that allow bacteria to survive and replicate despite PBP2 inhibition. researchgate.netresearchgate.net These mutations are believed to potentially involve the upregulation of the bacterial stringent response. researchgate.netresearchgate.net However, studies have also observed high mutation frequencies in bacteria deficient in components of the stringent response, suggesting alternative or additional mutational pathways to resistance. researchgate.netresearchgate.net The specific mutational targets conferring resistance to this compound or its combinations require further detailed analysis, but findings with similar PBP2 inhibitors highlight the potential for resistance development through alterations affecting PBP2 function or compensatory mechanisms. researchgate.netasm.org The crystal structure of P. aeruginosa PBP2 in complex with this compound shows that this compound forms a covalent bond with the catalytic serine residue (S327) of PBP2, and interactions with an aspartate in the S-X-N/D PBP motif are significant for binding. rcsb.org Mutations affecting these interaction sites or pathways that compensate for PBP2 inhibition could potentially lead to resistance.

Compound Names and PubChem CIDs

Structural Biology and Structure-activity Relationship Sar Investigations

Crystallographic Studies of WCK-5153 in Complex with Penicillin-Binding Proteins

Crystallographic studies have provided valuable insights into how this compound interacts with bacterial PBPs, key enzymes involved in bacterial cell wall synthesis. The crystal structure of Pseudomonas aeruginosa PBP2 in complex with this compound has been determined. nih.govasm.orgrcsb.org These studies reveal the molecular details of the inhibitory covalent bond formed between this compound and the catalytic serine residue within the PBP active site. nih.govasm.orgrcsb.org

Specific Interactions within the PBP Active Site (e.g., Role of Diacylhydrazide Moiety)

Within the active site of P. aeruginosa PBP2, this compound forms a covalent bond with the catalytic serine at position 327 (S327). nih.govasm.orgrcsb.org The crystallographic data highlight a significant role for the diacylhydrazide moiety of this compound in interacting with the aspartate residue located within the conserved S-X-N/D motif of the PBP. nih.govasm.orgrcsb.orgpdbj.org This interaction contributes to the stable binding and inhibitory activity of this compound against PBP2.

Comparison of PBP2 Binding with Other Diazabicyclooctanes (DBOs)

Comparisons of this compound binding to PBP2 with other DBOs, such as zidebactam and avibactam, reveal both similarities and differences in their interaction modes. Modeling of zidebactam in the PBP2 active site suggests a binding mode similar to that of this compound. nih.govasm.orgrcsb.org Both this compound and zidebactam have been shown to increase the melting temperature of PBP2, indicating stabilizing interactions. nih.govasm.orgrcsb.org Avibactam, another DBO, also makes similar active site interactions with Escherichia coli PBP2, including the covalent bond with the catalytic serine. nih.gov Specifically, the sulfate group of avibactam forms a hydrogen bond with a serine residue in E. coli PBP2 (S545), analogous to the interaction of this compound with the equivalent serine (S539) in P. aeruginosa PBP2. nih.gov While this compound and zidebactam show high-affinity binding to PBP2 in various Gram-negative bacteria, including P. aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, their interaction with other PBPs like PBP3 can differ, with some DBOs even destabilizing PBP3 despite covalent binding. nih.govasm.orgrcsb.orgresearchgate.netresearchgate.netnih.govasm.orgasm.orgcornell.edu

Structure-Activity Relationship (SAR) Driven Design

Structure-activity relationship (SAR) studies have been instrumental in the design and optimization of DBOs like this compound and zidebactam, aiming to enhance their PBP binding affinity and beta-lactam enhancer activity. researchgate.netnih.govresearchgate.netnih.govresearchgate.net These studies involve modifying the chemical structure of the DBO scaffold and evaluating the impact of these modifications on their biological activity.

Impact of Structural Modifications on PBP Binding Affinity

SAR studies have focused on understanding how alterations to the DBO structure influence their affinity for PBPs, particularly PBP2. frontiersin.org While specific detailed data on structural modifications and their precise impact on this compound's PBP binding affinity were not extensively detailed in the provided snippets beyond the importance of the diacylhydrazide moiety nih.govasm.orgrcsb.orgpdbj.org, the general principle of SAR-driven design for DBOs involves exploring different substituents and their positions on the bicyclic core to optimize interactions within the PBP active site. This includes efforts to achieve high-affinity binding to target PBPs, such as the specific and high-affinity binding of this compound and zidebactam to PBP2 observed in various Gram-negative pathogens. asm.orgasm.orgcornell.edupatsnap.comnih.gov

Impact of Structural Modifications on Beta-Lactam Enhancer Activity

The beta-lactam enhancer activity of DBOs like this compound is closely linked to their ability to inhibit PBPs, particularly PBP2, which is crucial for bacterial cell elongation. nih.govasm.orgrcsb.orgasm.orgasm.orgcornell.edu By inhibiting PBP2, this compound can enhance the activity of partner beta-lactam antibiotics that primarily target other essential PBPs, such as PBP3, which is involved in cell division. SAR studies aim to identify structural features that optimize this synergistic effect. The enhancer activity allows beta-lactams to overcome certain resistance mechanisms, even in the absence of direct beta-lactamase inhibition by the DBO. asm.orgasm.orgcornell.eduresearchgate.net Fixed concentrations of this compound have been shown to restore susceptibility to various beta-lactams in resistant strains and result in enhanced killing. researchgate.netresearchgate.net

Comparative SAR Analysis with Related DBOs (e.g., Zidebactam, WCK 4234)

Comparative SAR analysis with related DBOs like zidebactam (WCK 5107) and WCK 4234 provides insights into how subtle structural differences among these compounds affect their activity profiles. researchgate.netnih.govmdpi.comacs.org this compound and zidebactam are both bicyclo-acyl hydrazide DBOs recognized for their potent PBP2 inhibition and beta-lactam enhancer activity. nih.govasm.orgrcsb.orgasm.orgasm.orgcornell.eduresearchgate.netnih.gov WCK 4234, another novel DBO, possesses a nitrile side chain and exhibits strong inhibitory activity against certain beta-lactamases (Class A, C, and some Class D), but unlike this compound and zidebactam, it does not show significant standalone antibacterial activity and primarily functions as a beta-lactamase inhibitor rather than a PBP inhibitor and enhancer. nih.govmdpi.comacs.orgjocmr.org These comparisons highlight how structural variations within the DBO class can lead to distinct mechanisms of action and therapeutic potential, guiding the design of new DBOs with tailored properties. nih.govmdpi.comacs.org

Synthetic Methodologies for Wck-5153

Design and Development of Efficient Synthetic Strategies

The design of synthetic strategies for novel DBOs like WCK-5153 has focused on overcoming challenges related to bacterial penetration and target access, particularly in Gram-negative bacteria oup.com. A key aspect of this design involves the careful selection and incorporation of a side chain at the C-2 position of the DBO core oup.com. This side chain is crucial for enabling the molecule to traverse the bacterial cell envelope and reach its intended targets, such as PBP2, located on the cytoplasmic membrane oup.com.

Detailed research findings related to the synthesized this compound molecule have provided valuable insights into its interaction with bacterial targets, which in turn informs the ongoing development of synthetic strategies. Structural characterization, including X-ray crystallography, has been employed to understand how this compound binds to essential bacterial enzymes like PBP2.

Studies have shown that this compound forms a covalent bond with the active site of P. aeruginosa PBP2 wikipedia.org. This interaction involves the positioning of the carbonyl oxygen of this compound within the oxyanion hole of the enzyme, a common feature of acyl-enzyme inhibited states for DBOs wikipedia.org. Crystallographic data has been deposited in the Protein Data Bank (PDB), providing atomic-level details of the complex formed between P. aeruginosa PBP2 and this compound wikipedia.org. These structural findings validate the successful synthesis of a molecule capable of engaging its intended target in a specific conformation wikipedia.orgwikipedia.org.

The development of synthetic strategies for this compound is part of a broader effort to create novel DBO compounds with enhanced activity against resistant bacterial strains. This includes the synthesis and characterization of related DBOs such as zidebactam (WCK 5107) and WCK 4234, which share structural similarities and are often studied alongside this compound oup.comnih.govwikipedia.org. The synthetic approaches for these related compounds, such as the convergent strategy described for zidebactam involving the coupling of a DBO carboxylic acid core with a chirally pure side chain, likely share common principles with the synthesis of this compound wikipedia.org.

The chemical formula for this compound is C12H19N5O7S, and its molecular weight is approximately 377.37 nih.govmedchemexpress.comuni-freiburg.de. The compound is also associated with CAS numbers 1436862-38-2 and 1452460-79-5 nih.govmedkoo.combiorbyt.com.

The structural data obtained from co-crystallization studies provides concrete evidence of the synthesized molecule's ability to interact with its biological target, serving as a critical validation step in the synthetic development process.

Crystallographic Data for this compound in Complex with P. aeruginosa PBP2

| Protein Complex | PDB ID(s) |

| P. aeruginosa PBP2:WCK 5153 | 6B1X, 6B1Y (with KPC-2, related study) wikipedia.org, 6B1J, 6B1F, 6B1H, 6B22 (related DBOs) wikipedia.org |

Note: The PDB entries listed include complexes of related DBOs with different enzymes, as well as this compound with PBP2.

The ongoing research into the synthesis and structural characterization of this compound and related DBOs underscores the iterative nature of designing and developing effective antibacterial agents.

Related Diazabicyclooctane (DBO) Compounds Mentioned

| Compound Name | Alias | General Description |

| This compound | Novel bicyclo-acyl hydrazide (BCH), PBP2 inhibitor, beta-lactam enhancer oup.comwikipedia.orgmedkoo.com | |

| Zidebactam | WCK 5107 | Novel BCH, PBP2 inhibitor, beta-lactam enhancer oup.comwikipedia.orgwikipedia.orgtargetmol.com |

| WCK 4234 | Novel DBO, beta-lactamase inhibitor (Class A, C, some D) oup.comnih.govwikipedia.orgmedkoo.com | |

| Avibactam | First-generation DBO, beta-lactamase inhibitor (Class A, C, some D) oup.comwikipedia.orgwikipedia.org | |

| Relebactam | First-generation DBO, beta-lactamase inhibitor (Class A, C, some D) oup.comwikipedia.org | |

| Nacubactam | Investigational DBO, inhibits beta-lactamases (A, C, some D) and PBP2 wikipedia.orgwikipedia.org | |

| Durlobactam | ETX2514 | DBO, beta-lactamase inhibitor (Class A, C, D) wikipedia.orgnewdrugapprovals.orgnih.gov |

| FPI-1465 | DBO compound oup.com |

Future Directions and Research Gaps

Potential as a Research Probe in Antimicrobial Discovery

The unique mechanism of WCK-5153 as a PBP2 inhibitor offers significant potential for its use as a research probe in the broader field of antimicrobial discovery. asm.orgmedchemexpress.com Unlike many established β-lactam antibiotics that target other PBPs, this compound's specific activity against PBP2 provides a tool to dissect the essentiality and function of this particular enzyme in bacterial cell wall synthesis. asm.orgmdpi.com Structural studies, such as the determination of the crystal structure of P. aeruginosa PBP2 in complex with this compound, offer detailed molecular insights into the binding interactions. asm.orgnih.govasm.org These insights can guide the rational design of novel inhibitors targeting PBP2 or related enzymes. asm.orgnih.govasm.org Utilizing this compound in research can help identify vulnerabilities in bacterial cell wall synthesis pathways that could be exploited by new antimicrobial agents. The emergence of DBO compounds as a class with the potential to directly target PBPs underscores their value as research tools in identifying new antibiotic scaffolds. mdpi.comresearchgate.net

Opportunities for Further Structure-Based DBO Optimization

The diazabicyclooctane (DBO) scaffold has been a subject of extensive structural optimization efforts aimed at developing new inhibitors. nih.govmdpi.com The availability of structural data for this compound bound to key targets like P. aeruginosa PBP2 and KPC-2 β-lactamase is critical for continued structure-based optimization. asm.orgnih.govasm.orgacs.org These structures provide a detailed understanding of how this compound interacts at the molecular level, including the covalent bond formed with the catalytic serine residue in PBP2 and the specific interactions of its diacylhydrazide moiety. asm.orgnih.govasm.org

Further research can leverage this structural information to design DBO analogs with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity against a wider range of bacterial pathogens and resistance mechanisms. asm.orgnih.govasm.org Comparative structural analysis of this compound binding to different PBPs and β-lactamases can also inform the design of compounds with tailored target specificity, potentially leading to agents effective against specific problematic pathogens or resistance profiles. asm.orgnih.gov

Exploration of this compound in Novel Combination Therapies

This compound has demonstrated significant efficacy as a "β-lactam enhancer," restoring the activity of various β-lactam antibiotics against MDR P. aeruginosa, including strains harboring metallo-β-lactamases. researchgate.netasm.orgnih.govnih.gov This enhancement is attributed to its ability to inhibit PBP2, thereby complementing the activity of β-lactams that target other essential PBPs. asm.orgmichigan.gov Studies have shown the effectiveness of this compound in combination with β-lactams in both in vitro time-kill assays and in vivo infection models. researchgate.netasm.orgnih.gov

Future research should prioritize the exploration of novel combination therapies involving this compound. This includes investigating its synergistic potential with a broader array of antimicrobial agents beyond conventional β-lactams. Combinations with antibiotics from different classes, agents that modulate bacterial efflux pumps, or compounds targeting alternative essential bacterial processes could yield highly effective regimens against a wider spectrum of resistant pathogens. nih.gov Furthermore, rigorous evaluation of this compound combinations against other critical MDR Gram-negative bacteria, such as Acinetobacter baumannii and carbapenem-resistant Enterobacterales (CRE), is essential to address urgent clinical needs. nih.govmichigan.govmdpi.com The observed ability of this compound-β-lactam combinations to overcome resistance in MBL-producing strains without directly inhibiting MBLs presents a particularly promising avenue for further investigation. researchgate.netasm.org

Data on the enhancing effects of this compound in combination therapies against P. aeruginosa demonstrate its potential to restore susceptibility to β-lactams. Fixed concentrations of this compound (4 or 8 μg/ml) have been shown to restore susceptibility to all tested β-lactams for P. aeruginosa mutant strains. asm.orgnih.govnih.gov Combinations with antipseudomonal β-lactams resulted in enhanced killing, with some combinations achieving full bacterial eradication against MDR MBL-producing high-risk clones. researchgate.netasm.orgnih.govnih.gov

Elucidation of Comprehensive Resistance Mechanisms Elicited by this compound and its Combinations

A critical research gap lies in the comprehensive understanding of resistance mechanisms that bacteria may develop against this compound, both as a single agent and in combination therapies. While this compound is designed to circumvent established resistance pathways like β-lactamase hydrolysis, bacteria possess remarkable adaptability and can evolve new strategies for resistance. asm.orgacs.orgnih.gov

Future studies should aim to fully characterize these potential resistance mechanisms. This includes investigating alterations in the target PBP2 that could reduce this compound binding or efficacy, the role of efflux systems in pumping the compound out of the bacterial cell, and the potential for compensatory changes in cell wall synthesis pathways. acs.orgnih.gov Research should also focus on understanding how resistance emerges under selective pressure from this compound alone and in the presence of partner antibiotics in combination regimens. nih.gov Such investigations will require advanced techniques in bacterial genetics, biochemistry, and structural biology to identify and characterize resistance determinants. A proactive approach to understanding resistance mechanisms will be vital for designing next-generation DBOs or optimizing combination strategies to minimize the development and spread of resistance. asm.orgasm.org

Q & A

Q. What is the molecular mechanism of action of WCK-5153 against β-lactam-resistant bacteria?

this compound acts as a PBP2 (penicillin-binding protein 2) inhibitor with high specificity for Acinetobacter baumannii and Pseudomonas aeruginosa. Structurally, it contains an acyl hydrazide group and forms reversible acyl-enzyme complexes with class A and C serine β-lactamases (SBLs), particularly AmpCs, but lacks activity against OXA-type carbapenemases . Its "chair-like conformation" when bound to KPC-2 enzymes stabilizes interactions, enhancing β-lactam antibiotic (BLA) activity against multidrug-resistant (MDR) strains . Researchers can validate this mechanism via crystallography, enzyme inhibition assays, and MIC (minimum inhibitory concentration) profiling paired with β-lactamase activity assays.

Q. How should researchers design in vitro experiments to evaluate this compound’s synergy with β-lactam antibiotics?

Experimental designs should include time-kill assays and checkerboard synergy testing using clinically relevant BLAs (e.g., meropenem, ceftazidime). For example:

- Checkerboard Assay : Serial dilutions of this compound and BLAs are combined in microtiter plates to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5 .

- Time-Kill Curves : Bacterial cultures are exposed to sub-inhibitory concentrations of this compound and BLAs over 24 hours, with viability measured at intervals. A ≥2-log reduction in CFU/mL compared to monotherapy indicates synergy . Include controls for β-lactamase production (e.g., isogenic strains with/without AmpC overexpression) to isolate this compound’s contribution.

Q. What are the key considerations for selecting bacterial strains in this compound resistance studies?

Prioritize strains with well-characterized resistance mechanisms, such as:

- MDR P. aeruginosa clones producing metallo-β-lactamases (MBLs) or extended-spectrum AmpCs.

- Carbapenem-resistant A. baumannii expressing OXA-23, OXA-24/40, or OXA-51 enzymes . Use whole-genome sequencing to confirm resistance genotypes and ensure phenotypic consistency via broth microdilution (CLSI/EUCAST guidelines). Strains should represent global high-risk clones (e.g., ST235 for P. aeruginosa) to enhance translational relevance .

Advanced Research Questions

Q. How can structural discrepancies in this compound’s binding to KPC-2 versus AmpC be resolved experimentally?

Discrepancies in binding conformations (e.g., "chair-like" vs. alternative poses) require:

- X-ray crystallography : Compare co-crystal structures of this compound with KPC-2 and AmpC at resolutions ≤2.0 Å to identify residue-specific interactions.

- Molecular dynamics simulations : Model binding stability under physiological conditions (e.g., pH, ionic strength) to assess conformational flexibility .

- Enzyme kinetics : Measure inhibition constants (Ki) and acylation rates (kcat/K) to correlate structural data with functional outcomes .

Q. What methodological approaches address contradictory data on this compound’s efficacy against OXA-producing A. baumannii?

Contradictory results may arise from strain-specific variations in efflux pumps or permeability. To resolve this:

- Efflux pump inhibition assays : Use phenylalanine-arginine β-naphthylamide (PAβN) to assess whether efflux impacts this compound uptake.

- Outer membrane permeability assays : Measure intracellular accumulation of this compound via LC-MS/MS in isogenic strains with altered porin expression .

- Transcriptomic analysis : Compare β-lactamase and porin gene expression levels between responsive and non-responsive strains .

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties?

- Neutropenic murine thigh infection model : Inject immunocompromised mice with MDR P. aeruginosa or A. baumannii. Administer this compound + BLA combinations at human-equivalent doses and measure bacterial burden over 24–48 hours. Use nonlinear regression to calculate PK/PD indices (e.g., %T > MIC) .

- Bioanalytical validation : Quantify plasma/tissue drug levels via HPLC or mass spectrometry to correlate exposure with efficacy .

- Resistance emergence studies : Passage bacteria under subtherapeutic this compound exposure for 10–15 days and monitor MIC shifts via population analysis profiling.

Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in this compound enzymatic inhibition assays?

- Standardized enzyme sources : Use purified recombinant β-lactamases (e.g., KPC-2, AmpC) from validated suppliers.

- Control reactions : Include known inhibitors (e.g., avibactam) and monitor hydrolysis rates spectrophotometrically (e.g., nitrocefin hydrolysis at 482 nm) .

- Data transparency : Report raw kinetic data (e.g., progress curves, IC50 values) and deposit in repositories like Zenodo for public access .

Q. How should researchers handle conflicting MIC results across laboratories?

- Inter-laboratory calibration : Share reference strains (e.g., ATCC controls) and standardize inoculum preparation (e.g., 0.5 McFarland).

- Blinded replicates : Perform MIC testing in triplicate by independent technicians.

- Statistical analysis : Apply Bland-Altman plots to assess bias and limits of agreement between datasets .

Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

- Data fabrication : Prohibit selective exclusion of non-synergistic data; disclose all results in supplementary materials .

- Conflict of interest : Declare funding sources (e.g., industry partnerships) and preprint disclosures prior to peer review .

Q. How can researchers align this compound studies with FAIR data principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.